4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Its structure features a fused pyrrole-pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 3-ethoxypropyl chain at position 4. These substituents enhance solubility and modulate interactions with biological targets, particularly in anticancer applications . Pyrrolo[3,4-d]pyrimidines are structurally distinct from pyrrolo[2,3-d]pyrimidines (e.g., compound 3 in ) due to the positioning of the pyrrole ring relative to the pyrimidine moiety, which impacts conformational stability and target binding .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-4-27-9-5-8-22-11-13-16(18(22)23)17(21-19(24)20-13)12-6-7-14(25-2)15(10-12)26-3/h6-7,10,17H,4-5,8-9,11H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLGBKSFWBCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1021025-00-2) is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available data regarding its biological activity, including antitumor properties and mechanism of action.
- Molecular Weight : 375.44 g/mol
- Molecular Formula : C19H24N2O4
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core with substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives possess a range of biological activities, particularly in oncology. The compound has been evaluated for its potential as an anticancer agent.
Antitumor Activity
-
Mechanism of Action :
- The compound is hypothesized to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
- Additionally, it may interfere with folate-dependent pathways that are essential for nucleotide biosynthesis.
- In Vitro Studies :
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR and FT-IR spectroscopy are employed for structural characterization:
- NMR Spectroscopy : Characteristic peaks corresponding to the pyrrole NH and carbonyl groups are observed.
- FT-IR Spectroscopy : Key absorption bands indicate the presence of functional groups associated with the pyrrolo structure.
Scientific Research Applications
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit a range of pharmacological properties:
-
Antitumor Activity :
- Pyrrolo[3,4-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the structure-activity relationship (SAR) of various derivatives and their effectiveness against different cancer cell lines, suggesting that modifications to the pyrimidine core can enhance antitumor properties .
- Inhibition of Protein Kinases :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of pyrrolo[3,4-d]pyrimidines typically involves multi-step organic reactions. The synthesis pathways often include cyclization reactions that form the pyrimidine ring. For instance:
- General Synthetic Route :
Case Studies
Several studies have documented the applications of this compound and its derivatives:
- Anticancer Studies :
- Kinase Inhibition :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, biological activity, and mechanisms of action.
Table 1: Comparative Analysis of Pyrrolo[3,4-d]Pyrimidine Derivatives
Table 2: Comparison with Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Findings
Substituent Effects :
- The 3-ethoxypropyl chain in the target compound improves pharmacokinetic properties compared to the 4-methoxybenzyl group in , which may restrict cellular uptake due to steric hindrance .
- 3,4-Dimethoxyphenyl substitution confers higher potency (IC50 = 1.71 μM) than 2-hydroxyphenyl (Compound 4j), suggesting methoxy groups optimize hydrophobic interactions in HepG2 cells .
Core Structure Differences :
- Pyrrolo[3,4-d]pyrimidines (target compound) exhibit distinct binding modes compared to pyrrolo[2,3-d]pyrimidines (Compound 3). The latter’s triazole moiety enhances apoptosis induction but has a marginally higher IC50 (2.03 μM vs. 1.71 μM) .
Spiro Derivatives: Spiro pyrrolo[3,4-d]pyrimidines () show unique conformational rigidity, enabling selective COX-2 inhibition (IC50 = 0.89 μM vs. COX-1 IC50 = 5.12 μM). This contrasts with the non-spiro target compound, which lacks cyclooxygenase activity .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
